molecular formula C26H25NO6 B069955 Fmoc-3,4-dimethoxy-L-phenylalanine CAS No. 184962-88-7

Fmoc-3,4-dimethoxy-L-phenylalanine

Cat. No.: B069955
CAS No.: 184962-88-7
M. Wt: 447.5 g/mol
InChI Key: XJRGWWYKCGWQHH-QFIPXVFZSA-N
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Description

Fmoc-3,4-dimethoxy-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. The compound is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-3,4-dimethoxy-L-phenylalanine typically involves the following steps:

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-3,4-dimethoxy-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxy groups on the phenyl ring can participate in various chemical reactions, influencing the reactivity and properties of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3,4-dihydroxy-L-phenylalanine: Similar structure but with hydroxyl groups instead of methoxy groups.

    Fmoc-3-chloro-L-phenylalanine: Contains a chlorine atom instead of methoxy groups.

    Fmoc-2,4-dimethyl-dl-phenylalanine: Contains methyl groups instead of methoxy groups.

Uniqueness: : Fmoc-3,4-dimethoxy-L-phenylalanine is unique due to the presence of methoxy groups, which can influence the electronic properties and reactivity of the phenyl ring. This makes it a valuable building block in the synthesis of peptides with specific properties and functions .

Properties

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGWWYKCGWQHH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443272
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184962-88-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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